molecular formula C11H20N2O3 B2862169 Pentyl 2-(3-oxo-2-piperazinyl)acetate CAS No. 1025736-40-6

Pentyl 2-(3-oxo-2-piperazinyl)acetate

Cat. No. B2862169
CAS RN: 1025736-40-6
M. Wt: 228.292
InChI Key: XUGUYYKMUXRLGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentyl 2-(3-oxo-2-piperazinyl)acetate is a biochemical compound with the molecular formula C11H20N2O3 and a molecular weight of 228.29 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of Pentyl 2-(3-oxo-2-piperazinyl)acetate is represented by the formula C11H20N2O3 . The InChI code for this compound is 1S/C11H20N2O3/c1-2-3-4-7-16-10(14)8-9-11(15)13-6-5-12-9/h9,12H,2-8H2,1H3,(H,13,15) .

Scientific Research Applications

Synthesis and Biological Evaluation

Pentyl 2-(3-oxo-2-piperazinyl)acetate and its derivatives have been explored for their synthesis and biological evaluation across various studies. For instance, the compound has been involved in the synthesis of 1-acetyl-3-(2-acetoxy-3-substituted propyloximino)indol-2(3H)-ones, evaluated for anti-microbial action and effects on blood pressure and respiration rate in experimental models (Padhy et al., 2004). Furthermore, novel derivatives incorporating this compound have been synthesized and tested for antidepressant and antianxiety activities, displaying significant effects in behavioral tests (Kumar et al., 2017).

Cytotoxicity and Anticancer Potential

Homopiperazine-rhodamine B adducts of triterpenoic acids, featuring modifications including piperazinyl amides, have shown high cytotoxicity for human tumor cell lines while being less toxic to non-malignant cells, indicating their potential as anticancer agents (Wolfram et al., 2018). The exploration of synthetic multifunctional amides as therapeutic agents for Alzheimer's disease has also been conducted, showing moderate enzyme inhibitory potentials and mild cytotoxicity (Hassan et al., 2018).

Antimicrobial and Enzyme Inhibition

Research on oxazolidinone antibacterial agents has highlighted compounds such as U-100592, exhibiting potent in vitro activities against a variety of clinically important human pathogens, showcasing the versatility of piperazinyl derivatives in antimicrobial applications (Zurenko et al., 1996).

Molecular Docking and QSAR Studies

Molecular docking and 3-D QSAR studies on novel indole derivatives targeting serotonin transporter, dopamine D2 receptor, and MAO-A enzyme have been performed, aiming at the development of multitarget directed ligands for the management of major depressive disorder. These studies provide insights into the structural basis of the biological activity of piperazinyl derivatives (Cerda-Cavieres et al., 2020).

Transformable Directing Groups in Chemical Synthesis

O-Acetyl oximes, related to the structure of pentyl 2-(3-oxo-2-piperazinyl)acetate, have been used as transformable directing groups for Pd-catalyzed C-H bond functionalization. This approach facilitates the synthesis of ortho- or beta-functionalized ketones, alcohols, amines, and heterocycles, demonstrating the compound's utility in complex chemical transformations (Neufeldt & Sanford, 2010).

properties

IUPAC Name

pentyl 2-(3-oxopiperazin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-2-3-4-7-16-10(14)8-9-11(15)13-6-5-12-9/h9,12H,2-8H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGUYYKMUXRLGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)CC1C(=O)NCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentyl 2-(3-oxo-2-piperazinyl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.